molecular formula C8H6ClFO4S B2942242 Methyl 2-(chlorosulfonyl)-6-fluorobenzoate CAS No. 120257-01-4

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

Cat. No. B2942242
CAS RN: 120257-01-4
M. Wt: 252.64
InChI Key: CJRQUWXRRINNTQ-UHFFFAOYSA-N
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Description

“Methyl 2-(chlorosulfonyl)-6-fluorobenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments . It is a white to beige or pink crystalline powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a continuous-flow methodology was reported for the synthesis of methyl 2-(chlorosulfonyl)benzoate, which effectively addresses process challenges by an extra inert solvent flow . Another synthesis method involves reacting 2-nitro-3-methyl benzoate with benzyl isothiourea hydrochloride and alkali in a solvent .


Physical And Chemical Properties Analysis

“Methyl 2-(chlorosulfonyl)-6-fluorobenzoate” is a white to beige or pink crystalline powder . It has a molecular weight of 234.66 . It reacts with water .

Scientific Research Applications

Synthesis Efficiency and Side Reaction Inhibition

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate has been utilized in the development of efficient synthesis processes. A study by Yu et al. (2016) described a highly efficient synthesis method involving continuous-flow diazotization. This method notably reduced side reactions like hydrolysis, even in high concentrations of hydrochloric acid, demonstrating the potential of using flow reactors to inhibit parallel side reactions (Yu et al., 2016).

Chemical Reactions and Derivatives

Karimova et al. (2011) synthesized 6-chlorosulfonyl derivatives from benzoxazolin-2-one, leading to various chemical reactions and the formation of sulfonic acids and amides. This study indicates the chemical versatility of compounds related to methyl 2-(chlorosulfonyl)-6-fluorobenzoate (Karimova et al., 2011).

Novel Synthesis Processes

Kudo et al. (1996) reported a novel synthesis process involving methyl 2-(chlorosulfonyl)-6-fluorobenzoate, leading to the formation of 4H-1,4-benzoxazine instead of the expected 4-oxazolin-2-one. This study highlights the compound's role in unexpected chemical pathways and the exploration of novel synthetic processes (Kudo et al., 1996).

Optimization in Synthesis

Jian-zhong (2010) optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a compound related to methyl 2-(chlorosulfonyl)-6-fluorobenzoate, demonstrating the importance of optimizing synthesis routes for related compounds (Jian-zhong, 2010).

Method Development for Preparation

Daniewski et al. (2002) developed efficient methods for preparing compounds like 2-chloro-6-methylbenzoic acid, showcasing the importance of methodological advancements in the preparation of related chemical entities (Daniewski et al., 2002).

Safety and Hazards

“Methyl 2-(chlorosulfonyl)-6-fluorobenzoate” is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water and liberates toxic gas .

properties

IUPAC Name

methyl 2-chlorosulfonyl-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)7-5(10)3-2-4-6(7)15(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRQUWXRRINNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

CAS RN

120257-01-4
Record name methyl 2-(chlorosulfonyl)-6-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

108 g of methyl 6-fluoroanthranilate and 45 g of sodium nitrite in 106 ml of water were added, via 2 feed devices, to 250 ml of stirred concentrated hydrochloric acid at 5° C. over the course of 1 hour in such a way that the ester component was present in excess. After the reaction mixture had been stirred for 20 minutes at 55° C.-8° C. it was poured, in one shot, into a previously prepared solution of 53 g of sulfur dioxide, 1.7 g of copper(II) chloride and a small amount of water in 200 ml of 1,2-dichloroethane, and the resulting mixture was stirred for 10 minutes thereafter. It was then slowly heated to 50° C. and stirred for 11/2 hours while introducing 46 g of sulfur dioxide. It was then cooled to 20° C. and 5.5 g of chlorine were introduced over 20 minutes, with stirring. Stirring was then continued for 20 minutes, after which the organic phase was separated off. It was washed with water, dried over magnesium sulfate and evaporated, giving 105 g of the compound shown in the title, in the form of a brownish oil.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
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45 g
Type
reactant
Reaction Step Two
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106 mL
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solvent
Reaction Step Two
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Reaction Step Three
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ester
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reactant
Reaction Step Three
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53 g
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Reaction Step Four
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1.7 g
Type
catalyst
Reaction Step Four
Quantity
46 g
Type
reactant
Reaction Step Five
Quantity
5.5 g
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

At 5° C. and while stirring, 108 g (0.64 mol) of methyl 6-fluoroanthranilate and 45 g (0.65 mol) of sodium nitrite in 106 ml of water were added separately but simultaneously over a period of 1 hour in such a manner to 250 ml of concentrated hydrochloric acid that the ester component was in an excess. After the reaction mixture had been stirred for 20 minutes at 5 to 8° C., it was poured all at once into a prepared solution of 53 g of sulfur dioxide, 1.7 g of copper (II) chloride in a small amount of water and 200 ml of 1,2-dichloroethane, and stirred for a further 10 minutes. The mixture was heated slowly to 50° C. and stirred for ninety minutes while passing in 46 g of sulfur dioxide. The mixture was then cooled to 20° C. and 5.5 g of chlorine was passed in over a 20-minute period while stirring. The organic phase was then separated, washed with water and dried. There was obtained 65% of theory of the title compound as a brownish oil.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
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Name
ester
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reactant
Reaction Step One
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106 mL
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Reaction Step One
Quantity
5.5 g
Type
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Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
53 g
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
catalyst
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

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